

exploring the metabolic fate of 3-Iodo-L-tyrosine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Tyr(3-I)-OH*

Cat. No.: B7796029

[Get Quote](#)

An In-depth Technical Guide to the Metabolic Fate of 3-Iodo-L-tyrosine

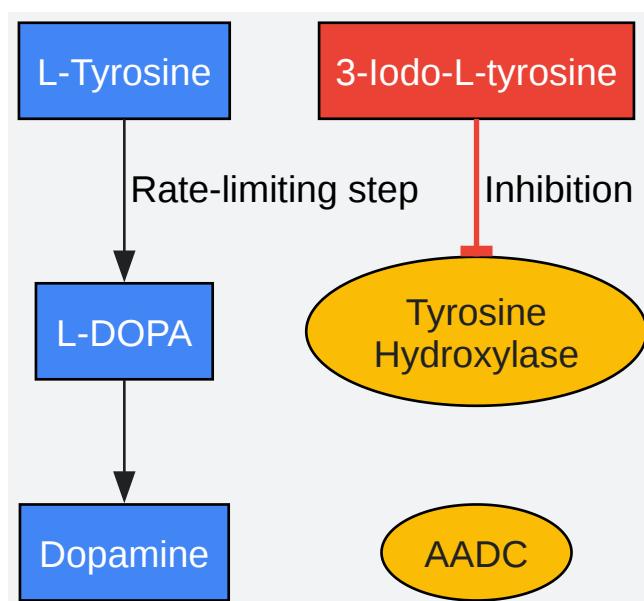
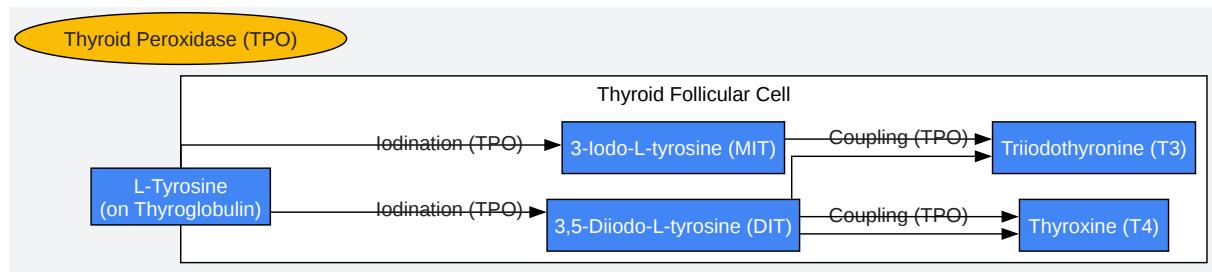
Introduction

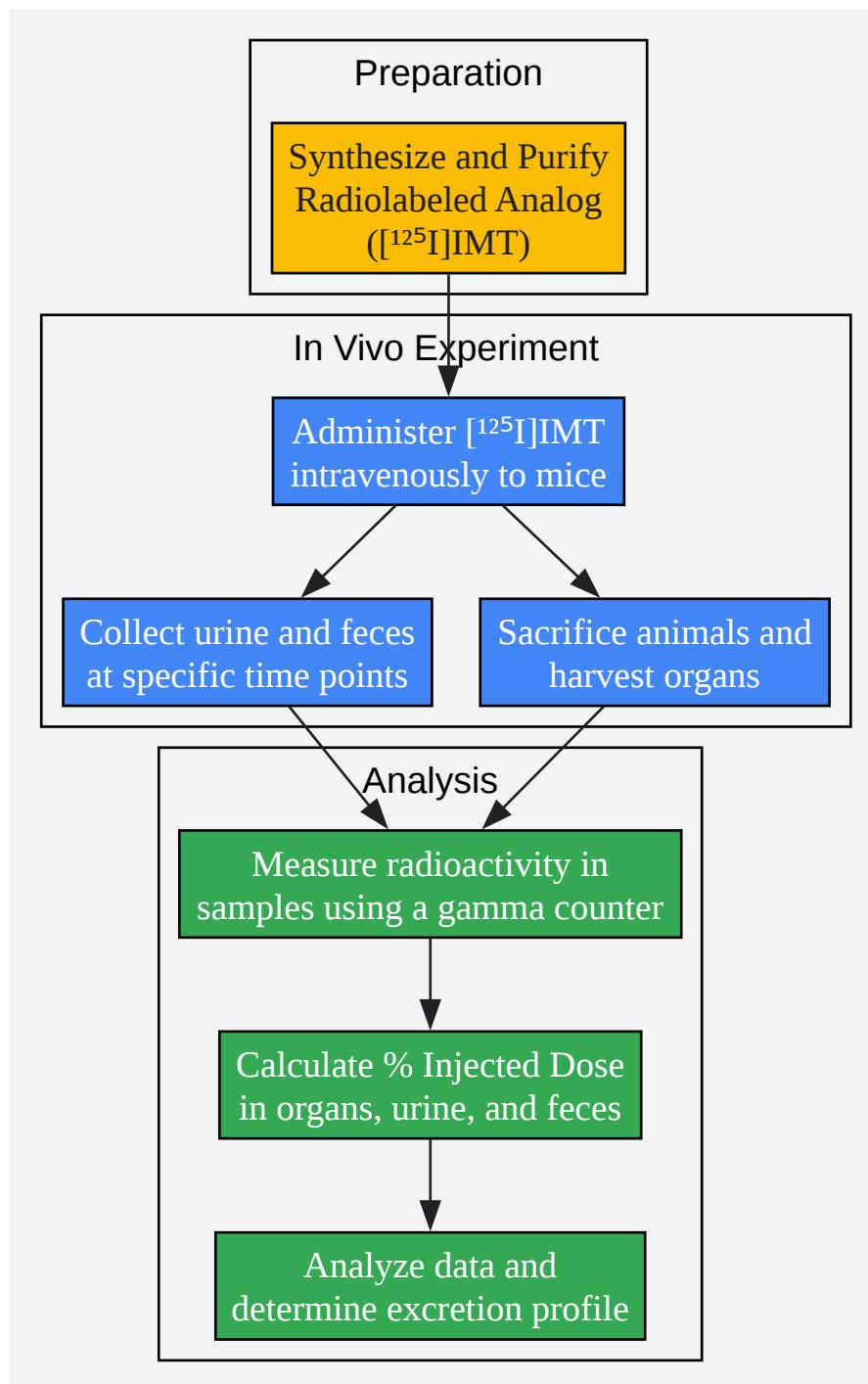
3-Iodo-L-tyrosine, also known as monoiodotyrosine (MIT), is a non-proteinogenic amino acid and a key intermediate in the biosynthesis of thyroid hormones.^{[1][2]} It is formed through the iodination of L-tyrosine within the thyroid gland.^{[3][4]} The metabolic journey of 3-Iodo-L-tyrosine is multifaceted, encompassing its role in thyroid hormone synthesis, its interaction with other metabolic pathways, and its eventual elimination from the body. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of 3-Iodo-L-tyrosine, intended for researchers, scientists, and professionals in drug development.

Absorption, Distribution, and Cellular Uptake

Following its synthesis or administration, 3-Iodo-L-tyrosine is distributed throughout the body. Its uptake into cells is a critical step for its metabolic functions. Studies on analogs like L-3-[123I]iodo-alpha-methyl tyrosine (IMT) indicate that its transport into cells, including normal brain and tumor cells, occurs via amino acid transport systems.^[5] Specifically, the L transport system has been identified as the most important for the uptake of IMT in human small-cell lung cancer cells, where its uptake mechanism is very similar to that of its parent amino acid, L-tyrosine.^{[6][7]} This suggests that 3-Iodo-L-tyrosine likely competes with other large neutral amino acids for cellular entry.^[5] Once inside the thyroid follicular cells, it is incorporated into thyroglobulin for hormone synthesis.^{[8][9]} Carrier-mediated transport systems are also responsible for moving monoiodotyrosine out of thyroid cell lysosomes.^[1]

Metabolic Pathways



The metabolism of 3-Iodo-L-tyrosine is dominated by its roles in the thyroid and its influence on catecholamine synthesis.


Thyroid Hormone Synthesis

The primary metabolic fate of 3-Iodo-L-tyrosine is its participation in the synthesis of thyroid hormones, triiodothyronine (T3) and thyroxine (T4).^[8] This process occurs in the colloid of the thyroid follicles and involves the following key steps:^{[3][9]}

- Iodination of Tyrosine: The enzyme thyroid peroxidase (TPO) catalyzes the iodination of tyrosine residues on the thyroglobulin protein, forming 3-Iodo-L-tyrosine (MIT) and 3,5-diiodo-L-tyrosine (DIT).^{[8][9]}
- Coupling Reaction: TPO then catalyzes the coupling of these iodinated tyrosine residues. The coupling of one molecule of MIT with one molecule of DIT forms T3.^[1] The combination of two DIT molecules results in the formation of T4.^[3]

These hormones remain stored within the thyroglobulin molecule in the colloid until they are released into the bloodstream.^[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 2. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The thyroid gland - Endocrinology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Brain and brain tumor uptake of L-3-[123I]iodo-alpha-methyl tyrosine: competition with natural L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 9. cusabio.com [cusabio.com]
- To cite this document: BenchChem. [exploring the metabolic fate of 3-Iodo-L-tyrosine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7796029#exploring-the-metabolic-fate-of-3-iodo-l-tyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com